Ferrozine free acid

Descripción

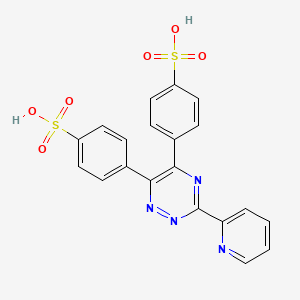

Structure

3D Structure

Propiedades

Número CAS |

32796-55-7 |

|---|---|

Fórmula molecular |

C20H14N4O6S2 |

Peso molecular |

470.5 g/mol |

Nombre IUPAC |

4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonic acid |

InChI |

InChI=1S/C20H14N4O6S2/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17/h1-12H,(H,25,26,27)(H,28,29,30) |

Clave InChI |

JFVUMQYWYNDZDK-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O |

SMILES canónico |

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O |

Otros números CAS |

32796-55-7 |

Origen del producto |

United States |

Synthetic Pathways and Structural Elucidation of Ferrozine Free Acid

The synthesis of Ferrozine (B1204870) free acid involves a multi-step process to construct its characteristic triazine core and incorporate the solubilizing sulfonic acid groups. Structural elucidation, employing a suite of spectroscopic techniques, is crucial for confirming the identity and purity of the synthesized compound.

Synthetic Pathways

The synthesis of Ferrozine free acid typically follows a route that builds the 1,2,4-triazine (B1199460) ring system and subsequently introduces the phenylsulfonic acid moieties. A common synthetic strategy, as outlined in research literature, involves the following key stages:

Nitration of Pyridine (B92270) Derivatives: The synthesis often commences with the nitration of a pyridine derivative to yield 2-nitropyridine (B88261). This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and sulfuric acid under controlled low-temperature conditions (0–5°C) to manage reactivity and prevent decomposition benchchem.com.

Reduction to 2-Aminopyridine (B139424): The nitro group in 2-nitropyridine is subsequently reduced to an amine group. This transformation can be achieved through methods such as catalytic hydrogenation using hydrogen gas and a palladium-carbon catalyst (H₂/Pd-C) or by using a chemical reduction system like iron in the presence of hydrochloric acid (Fe/HCl) benchchem.com.

Cyclization to the Triazine Core: The resulting 2-aminopyridine then undergoes a cyclization reaction with glyoxal (B1671930) (OHC–CHO) in an aqueous ammonia (B1221849) solution (NH₃, 25–28%). This condensation reaction forms the fundamental 1,2,4-triazine ring structure benchchem.com.

Sulfonation for Solubility Enhancement: To impart the desired water solubility and form the "free acid" structure, the phenyl rings attached to the triazine core are sulfonated. This process introduces sulfonic acid (-SO₃H) groups, typically at the para positions of the phenyl rings, yielding 4,4'-disulfonic acid derivative benchchem.comnih.gov. The resulting compound, 4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonic acid, is this compound.

Structural Elucidation

Confirmation of the synthesized this compound's structure relies on a combination of analytical techniques that probe its molecular composition and arrangement:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the connectivity of atoms and the chemical environment of protons and carbons within the molecule. Characteristic signals from the pyridine ring, phenyl rings, and the triazine core provide definitive structural evidence egyankosh.ac.inbbhegdecollege.com.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can confirm the molecular formula (C₂₀H₁₄N₄O₆S₂) and provide accurate mass measurements, aiding in structural verification nih.govnih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule. Characteristic absorption bands for sulfonic acid groups (S=O stretching), aromatic C-H bonds, and the triazine ring system would be expected egyankosh.ac.in.

UV-Visible (UV-Vis) Spectroscopy: While primarily used for quantitative analysis of the iron complex, UV-Vis spectroscopy also provides information about the electronic structure of the Ferrozine molecule itself, showing absorption bands related to its conjugated π-electron system benchchem.comontosight.ainih.gov.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which, when compared to the theoretical values for C₂₀H₁₄N₄O₆S₂, further validates the molecular formula nih.govnih.gov.

The combination of these spectroscopic methods allows for unambiguous confirmation of the this compound structure, ensuring its suitability for analytical applications.

Exploration of Structural Modifications and Derivatives for Enhanced Properties

The inherent properties of Ferrozine (B1204870), particularly its high affinity and selectivity for Fe²⁺, have spurred research into structural modifications and the development of analogues to further optimize its performance as an iron indicator. The primary goals of these modifications often include enhancing sensitivity, improving selectivity, altering spectral characteristics, or increasing stability.

Structural Modifications

The molecular architecture of Ferrozine free acid offers several sites for potential modification:

Phenylsulfonic Acid Moieties: The two phenylsulfonic acid groups are crucial for the compound's water solubility. Modifications here could involve altering the position or number of sulfonic acid groups, or replacing them with other polar functionalities to fine-tune solubility in different media or influence the electronic properties of the chelating system.

Phenyl Rings: The phenyl rings themselves can be substituted with various electron-donating or electron-withdrawing groups, which can influence the electronic distribution within the molecule, potentially affecting its interaction with metal ions and its absorption spectrum.

Triazine Core: While the 1,2,4-triazine (B1199460) core is fundamental to the chelating mechanism, subtle modifications to its substituents or the core itself could be explored, though this is less common due to the established efficacy of the existing structure.

Pyridyl Group: The 2-pyridyl group is a key nitrogen donor atom in the chelating motif. Modifications to this group could alter the binding affinity or selectivity for iron.

Derivatives and Enhanced Properties

One notable analogue developed from Ferrozine is Ferene-S (3-(2-pyridyl)-5,6-bis(5-sulfofuran-2-yl)-1,2,4-triazine disodium (B8443419) salt). In Ferene-S, the 4-sulfonylphenyl groups of Ferrozine are replaced by 5-sulfonylfuryl groups. This structural alteration leads to a shift in the absorption maximum of its iron complex to 593 nm and an increased molar absorption coefficient (34,500 cm⁻¹ M⁻¹), resulting in approximately a 1.3-fold improvement in sensitivity compared to Ferrozine nih.gov.

Other related compounds, such as Bathophenanthroline disulfonic acid (BPDS) , share similar chelating properties and are used for iron detection. BPDS, a derivative of bathophenanthroline, also features sulfonic acid groups for water solubility and forms a colored complex with Fe²⁺ nih.govresearchgate.net. These analogues highlight the strategy of incorporating polar, solubilizing groups onto known chelating scaffolds to adapt them for aqueous analytical systems.

The development of these derivatives demonstrates a clear effort to leverage the core chelating structure of Ferrozine while fine-tuning its spectral properties and sensitivity for specific analytical requirements.

Coordination Chemistry and Complexation Mechanisms of Ferrozine Free Acid

Thermodynamics and Kinetics of Ferrozine-Iron(II) Complex Formation

Stoichiometry of the Ferrozine-Iron(II) Complex

Ferrozine (B1204870) free acid, a highly sensitive and specific chromogenic reagent, reacts with ferrous ions (Fe²⁺) to form a stable, intensely colored magenta complex. iastate.edusemanticscholar.org The stoichiometry of this complex has been determined to be a 1:3 ratio of iron(II) to Ferrozine. This means that one ferrous ion coordinates with three molecules of Ferrozine, resulting in the formation of the complex [Fe(Ferrozine)₃]⁴⁻. unh.edunih.gov This 1:3 stoichiometry has been confirmed through methods such as continuous variation plots (Job's method). semanticscholar.orgnajah.edu The resulting complex is water-soluble and exhibits a high molar absorptivity, making it ideal for the spectrophotometric quantification of iron(II). semanticscholar.orgunh.edu

Rate and Equilibrium Studies of Complexation

The formation of the Ferrozine-iron(II) complex is a rapid reaction, a key characteristic for its use in analytical chemistry. nih.gov However, the kinetics of this complexation are influenced by several factors, including the concentrations of the reactants and the temperature of the system.

The rate of formation of the {Fe²⁺-(Ferrozine)₃} complex is dependent on the concentrations of both the Ferrozine ligand and the ferrous ions. nih.gov Studies have shown that when using close to stoichiometric ratios of the chelator, the reaction can take up to 20 minutes to reach completion. nih.govresearchgate.net However, when Ferrozine is present in excess, the reaction proceeds much faster. nih.gov The reaction is found to be second-order with respect to the Ferrozine ligand. najah.edu The rate of the reaction is also proportionally faster at higher ferric iron concentrations, although the calculated second-order rate constant remains constant. nih.gov

The presence of other chelating agents or substances that can complex with iron can interfere with the Ferrozine-iron(II) complexation. For instance, in the presence of amino acids, a primary blue complex can form, which then decomposes to the more stable purple Ferrozine-iron(II) complex. nih.gov

Temperature can influence the equilibrium of the Ferrozine-iron(II) complexation. An increase in temperature has been observed to increase the observed rate constant (kₒₑₓ) of the reaction. najah.edu This suggests that higher temperatures favor the formation of the complex. However, detailed thermodynamic studies quantifying the enthalpy and entropy changes associated with the complexation are not extensively available in the reviewed literature. It is important to note that temperature can also affect the stability of the reactants and products, as well as the rates of competing reactions, such as the oxidation of Fe(II). frontiersin.org For instance, the oxidation rate of Fe(II) increases with temperature. acs.org

Influence of pH on Complex Stability and Selectivity

The pH of the solution is a critical parameter that significantly affects the stability and selectivity of the Ferrozine-iron(II) complex. The complex is stable over a wide pH range, typically between 4 and 9. unh.edufrontiersin.org Within this range, the magenta-colored complex forms completely and remains stable. illinois.edu

However, the rate of complex formation can be pH-dependent. At lower pH values (e.g., pH 1), the reaction rate is slower compared to higher pH values (pH 3-6). copernicus.org Adjusting the pH to a range of 4-5 can increase the precision of measurements by ensuring a steady and complete reaction. copernicus.org The stability of the complex can also be affected by pH. Once formed within the optimal pH range, the complex is reported to be stable even in 1N perchloric acid. illinois.edu

Spectroscopic Signatures of Ferrozine-Metal Complexes

The Ferrozine-iron(II) complex exhibits a characteristic and strong absorbance in the visible region of the electromagnetic spectrum, which is the basis for its widespread use in spectrophotometric analysis. The complex has a maximum absorbance (λₘₐₓ) at 562 nm, giving it a distinct magenta color. iastate.edunajah.edumdpi.com This absorbance is intense, with a high molar absorptivity (ε), reported to be approximately 27,900 L mol⁻¹ cm⁻¹ to 31,500 L mol⁻¹ cm⁻¹. semanticscholar.orgnih.govresearchgate.net

In the presence of other metal ions or ligands, the spectroscopic signature can be altered. For example, when amino acids are present, an initial blue complex with a maximum absorbance around 630 nm is formed, which then transitions to the characteristic purple complex at 562 nm, often with an isosbestic point around 600 nm. nih.gov

The table below summarizes the key spectroscopic data for the Ferrozine-iron(II) complex.

| Complex | λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Color |

| [Fe(Ferrozine)₃]⁴⁻ | 562 iastate.edunajah.edumdpi.com | ~27,900 - 31,500 semanticscholar.orgnih.govresearchgate.net | Magenta iastate.edu |

| Initial Amino Acid-Fe(II)-Ferrozine Complex | ~630 nih.gov | Not reported | Blue nih.gov |

It is important to note that the absorbance of the Ferrozine-iron(II) complex can be influenced by various factors, including pH and the presence of interfering substances. acs.org For instance, solutions of coumarins and their Fe(III) complexes can absorb light at 563 nm, potentially leading to an overestimation of the Fe(II) concentration. acs.org

UV-Visible Absorption Characteristics and Molar Extinction Coefficients

Ferrozine free acid is a widely utilized chelating agent for the spectrophotometric determination of ferrous iron (Fe²⁺). Its utility stems from the formation of a stable, intensely colored complex with Fe²⁺. This complex exhibits a distinct magenta hue and displays a characteristic strong absorption of light in the visible spectrum.

The UV-Visible absorption spectrum of the ferrous-ferrozine complex is distinguished by a single, sharp absorption peak with a maximum absorbance (λmax) at 562 nm. illinois.eduiastate.edu This specific wavelength is a critical parameter for the quantitative analysis of Fe²⁺, as it allows for sensitive and selective measurement with minimal interference from other substances that may be present in a sample. The Beer-Lambert law, which describes the linear relationship between absorbance and concentration, is obeyed by the ferrozine-iron complex up to approximately 4 mg/liter of iron. illinois.edu

A key property that underscores the sensitivity of the ferrozine method is the high molar extinction coefficient (ε) of the Fe²⁺-ferrozine complex. The molar extinction coefficient is a measure of how strongly a substance absorbs light at a particular wavelength. For the ferrozine-iron(II) complex at 562 nm, the molar extinction coefficient is reported to be 27,900 M⁻¹cm⁻¹. benchchem.com This high value indicates that even very low concentrations of the complex will produce a significant and measurable absorbance, making ferrozine an excellent reagent for trace iron analysis.

In contrast, while ferrozine is highly selective for Fe²⁺, a Fe(III)-ferrozine complex can also form and contributes to absorbance at 562 nm, which needs to be considered in samples with high Fe(III) concentrations. iastate.edu The complex with Fe(III) is significantly less stable and has a much lower molar absorptivity at this wavelength. Furthermore, studies have identified other transient complexes, such as a blue-colored complex formed in the presence of certain amino acids, which has different absorption characteristics. nih.gov For instance, this blue complex exhibits a maximum absorbance around 630 nm. nih.gov

Table 1: Molar Extinction Coefficients of Ferrozine Complexes

| Complex | Wavelength (nm) | Molar Extinction Coefficient (mM⁻¹⋅cm⁻¹) |

|---|---|---|

| Purple Fe(II)Fz₃ Complex | 562 | 27.9 |

| Purple Fe(II)Fz₃ Complex | 600 | 12.1 |

| Purple Fe(II)Fz₃ Complex | 635 | 3.8 |

| Purple Fe(II)Fz₃ Complex | 700 | <0.2 |

| Blue His–Fz–Fe(II) Complex | 562 | 8.94 |

| Blue His–Fz–Fe(II) Complex | 600 | 12.1 |

| Blue His–Fz–Fe(II) Complex | 635 | 15.3 |

| Blue His–Fz–Fe(II) Complex | 700 | 6.1 |

Data sourced from a study on Ferrozine-iron-amino acid complexes. nih.gov

Advanced Spectroscopic Probes for Complex Structure Elucidation

While UV-Visible spectrophotometry is the primary tool for quantifying ferrozine-iron complexes, advanced spectroscopic techniques provide deeper insights into the structure and bonding of these coordination compounds. Techniques such as fluorescence spectroscopy and circular dichroism (CD) spectroscopy are powerful probes for elucidating the intricate details of complex formation.

Fluorescence spectroscopy, for instance, can be employed to study the binding of ferrozine to iron and other metal ions. acs.org By labeling one of the components, such as a protein involved in iron metabolism, with a fluorophore, changes in the fluorescence signal upon complexation can reveal information about binding events, conformational changes, and the proximity of the metal ion to the fluorophore. acs.org This approach is particularly useful for studying complex biological systems where multiple components may be interacting. For example, fluorescence resonance energy transfer (FRET) can be used to monitor the transfer of iron between different chelators or proteins. acs.org

Circular dichroism (CD) spectroscopy is another valuable technique for probing the stereochemistry and electronic structure of chiral molecules, including metal-ligand complexes. While ferrozine itself is not chiral, its complexation with a chiral molecule or in a chiral environment can induce a CD signal. This can provide information about the geometry of the complex and the nature of the metal-ligand bonds. CD spectroscopy is particularly effective for studying the interaction of ferrozine with biological macromolecules that possess inherent chirality, such as proteins and nucleic acids. nih.gov

Computational methods, such as Density Functional Theory (DFT), complement these experimental techniques by providing theoretical models of the complex's electronic structure, geometry, and molecular interactions. researchgate.net DFT calculations can help to predict and interpret spectroscopic data, offering a more complete understanding of the coordination chemistry of ferrozine. researchgate.net

Time-Resolved Spectroscopic Investigations of Complex Formation and Decomposition

Time-resolved spectroscopy provides a dynamic view of the chemical reactions involved in the formation and decomposition of the ferrozine-iron complex. These studies are crucial for understanding the kinetics and mechanisms of these processes.

The formation of the stable magenta Fe(II)-ferrozine complex is generally rapid, with full color development often occurring within a minute. illinois.edu However, the rate of complex formation can be influenced by various factors, including pH and the presence of other ligands. iastate.edu For example, in the presence of citrate, the formation of the Fe(II)-ferrozine complex may be slower. iastate.edu

Time-resolved studies have also revealed the existence of transient intermediate species. For instance, in the presence of certain amino acids, a blue-colored complex forms initially and then converts to the more stable purple ferrozine complex over time. nih.gov The rate of this conversion can be monitored by observing the time-dependent changes in the absorption spectrum, with a decrease in absorbance at the maximum for the blue complex (around 630 nm) and a corresponding increase at the maximum for the purple complex (562 nm). nih.gov

The decomposition of the ferrozine complex can also be investigated using time-resolved techniques. The stability of the complex is pH-dependent; it is stable in a pH range of 4 to 9 but can be decomposed under strongly acidic conditions. illinois.edu The rate of decomposition can be influenced by the presence of oxidizing agents or competing ligands. For example, the blue complex formed with histidine can undergo decomposition through an oxidative pathway, particularly at higher pH values. nih.gov

Ligand-Metal Ion Selectivity and Specificity Studies

Differentiation Between Iron(II) and Iron(III) Species

Ferrozine exhibits a high degree of selectivity for ferrous iron (Fe²⁺) over ferric iron (Fe³⁺). benchchem.com This selectivity is the cornerstone of its application in the specific quantification of Fe²⁺. The formation of the stable, magenta-colored tris-complex, [Fe(Fz)₃]⁴⁻, is characteristic of the reaction with Fe²⁺. illinois.edu The preference for Fe²⁺ is attributed to the electronic and geometric compatibility between the ligand and the metal ion.

While ferrozine's primary reaction is with Fe²⁺, it can also react with Fe³⁺, although the resulting complex is significantly less stable and has a much lower molar absorptivity at the analytical wavelength of 562 nm. iastate.edu This interference from Fe³⁺ can become significant in samples where the concentration of Fe³⁺ is much higher than that of Fe²⁺. iastate.edu The pH of the solution plays a crucial role in the selectivity, with optimal binding of Fe²⁺ occurring in a pH range of 4 to 9. illinois.edu

To accurately determine both Fe²⁺ and total iron (Fe²⁺ + Fe³⁺), a common strategy involves two separate measurements. First, the native Fe²⁺ concentration is measured directly with ferrozine. Subsequently, a reducing agent, such as hydroxylamine (B1172632) hydrochloride or ascorbic acid, is added to the sample to quantitatively reduce all Fe³⁺ to Fe²⁺. frontiersin.orgresearchgate.net A second measurement with ferrozine then yields the total iron concentration. The Fe³⁺ concentration can then be calculated by subtracting the initial Fe²⁺ concentration from the total iron concentration. researchgate.net

Competitive Binding with Other Transition Metal Ions

While ferrozine is highly selective for iron(II), it can also form complexes with other transition metal ions, which can potentially interfere with the accurate determination of iron. The extent of this interference depends on the concentration of the competing metal ion and the stability of its complex with ferrozine.

Studies have shown that ferrozine can form complexes with other metal ions such as copper(I), cobalt(II), and nickel(II). However, the resulting complexes typically have different absorption maxima and lower molar absorptivities compared to the iron(II) complex. For example, the ferrozine-Cu(I) complex has a maximum absorbance at 470 nm. researchgate.net This spectral difference allows for some degree of differentiation.

In many practical applications, the concentrations of these interfering ions are significantly lower than that of iron, and their impact on the analysis is minimal. However, in samples with high concentrations of other transition metals, their presence must be considered. Masking agents can sometimes be employed to selectively bind to interfering ions and prevent their reaction with ferrozine. The stability of the ferrozine-iron(II) complex is generally much higher than that of its complexes with other transition metals, which contributes to its specificity. benchchem.com

Impact of Co-existing Ligands on Iron Chelation

The presence of other chelating agents or ligands in a sample can significantly impact the chelation of iron by ferrozine. These co-existing ligands can compete with ferrozine for the binding of iron(II), potentially leading to an underestimation of the iron concentration.

Natural organic matter (NOM), such as humic and fulvic acids, are common components of environmental water samples and are known to form strong complexes with iron. iastate.edu The presence of NOM can interfere with the ferrozine assay by binding to iron and making it unavailable for complexation with ferrozine. iastate.edu However, some studies have shown that at typical concentrations in natural waters, the interference from NOM may not be significant. researchgate.net

Synthetic chelating agents like ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetate (NTA) can also interfere with the ferrozine method. acs.org These ligands form stable complexes with iron and can prevent its reaction with ferrozine. The extent of this interference depends on the relative concentrations of ferrozine and the competing ligand, as well as the respective stability constants of their iron complexes.

Conversely, some co-existing ligands can form ternary complexes with ferrozine and iron. For example, there is evidence that ferrozine can form ternary complexes with iron and amino acids, such as histidine. nih.govnih.gov These ternary complexes can have different spectroscopic properties and stabilities compared to the binary ferrozine-iron complex, which can affect the analytical results. nih.gov

Interactions with Biological Molecules in Non-Clinical Contexts

Formation and Transformation of Ferrozine-Iron-Amino Acid Complexes

In non-clinical, in vitro settings, this compound (Fz) participates in complex interactions with ferrous iron (Fe(II)) and amino acids, leading to the formation and subsequent transformation of distinct ternary complexes. Research has shown that when Fe(II) is introduced to a solution containing both Ferrozine and an amino acid, the primary product is not the well-known stable purple complex, but rather a transient "blue complex". pnas.org This initial complex exhibits a maximum absorbance (λmax) in the range of 630–635 nm. pnas.org The composition of this blue complex is believed to be a ternary structure involving Ferrozine, iron, and the amino acid. pnas.org

The formation of this blue complex is a critical first step in a series of transformations. Its stability and subsequent decomposition pathway are influenced by factors such as the specific amino acid involved and the ambient oxygen concentration. pnas.orgresearchgate.net The blue complex decomposes through two primary, independent pathways:

Non-oxidative Pathway: This pathway involves the dissociation of the amino acid from the ternary complex. This leads to the formation of the more stable, well-characterized purple bis-complex of Ferrozine and iron, [Fe(Fz)₃]²⁺. pnas.orgnih.govidexlab.com This purple complex has a distinct maximum absorbance at 562 nm. pnas.orgnih.govidexlab.com The quantitative conversion from the blue to the purple complex is marked by a clear isosbestic point at 601 nm, indicating a direct transformation between these two colored species. pnas.orgresearchgate.net

Oxidative Pathway: In this pathway, the iron center within the blue complex is oxidized from Fe(II) to Fe(III). pnas.orgnih.govidexlab.com This oxidation results in the breakdown of the complex into colorless products. pnas.orgnih.govidexlab.com This process is notably oxygen-dependent and does not produce an isosbestic point during the decomposition of the blue complex. pnas.orgresearchgate.net

The rate of these transformations and which pathway predominates can be dictated by the experimental conditions. For instance, the structure of the amino acid and the presence of oxygen can affect the decomposition rate of the blue complex. researchgate.net Under certain conditions, both pathways can occur simultaneously, leading to shifts in the observed isosbestic point. researchgate.netidexlab.com

Table 1: Spectral Characteristics of Ferrozine-Iron Complexes

| Complex | Color | Maximum Absorbance (λmax) | Formation/Decomposition Notes |

|---|---|---|---|

| Ferrozine-Fe(II)-Amino Acid | Blue | 630-635 nm pnas.org | Transient primary complex formed in the presence of an amino acid. pnas.org |

| Tris(ferrozine)iron(II) ([Fe(Fz)₃]²⁺) | Purple | 562 nm pnas.orgnih.govidexlab.com | Formed via a non-oxidative pathway from the blue complex. pnas.org |

Mechanistic Investigations of Antioxidant Activity in In Vitro Systems

The primary mechanism behind the antioxidant activity of this compound in in vitro systems is its potent iron-chelating capability. tandfonline.commdpi.com Ferrous iron (Fe²⁺) is a powerful pro-oxidant because it can catalyze the formation of highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH), through the Fenton reaction. tandfonline.comacs.org By effectively binding to Fe²⁺, Ferrozine prevents it from participating in these damaging oxidative reactions. tandfonline.com

The antioxidant mechanism is based on the formation of a stable complex between Ferrozine and Fe²⁺. Ferrozine quantitatively forms a stable, red-colored complex with ferrous ions. tandfonline.com This chelation effectively sequesters the iron, inhibiting its ability to donate electrons and fuel the generation of free radicals. tandfonline.commdpi.com

This chelating property is the foundation of a widely used in vitro antioxidant assay. The assay measures the ability of a test compound to compete with Ferrozine for the binding of ferrous ions. tandfonline.comnih.gov In the absence of other chelating agents, Ferrozine and Fe²⁺ form the chromogenic complex with a characteristic absorbance at 562 nm. tandfonline.commdpi.com When an antioxidant with metal-chelating properties is introduced, it binds to the Fe²⁺, making the ions unavailable to react with Ferrozine. This results in a decrease in the formation of the red Ferrozine-Fe²⁺ complex and a corresponding reduction in the absorbance at 562 nm. tandfonline.com The degree of color reduction is proportional to the metal-chelating activity of the antioxidant substance being tested. tandfonline.com

Therefore, in in vitro systems, Ferrozine's antioxidant activity is not derived from direct radical scavenging in the manner of classic antioxidants like α-tocopherol. Instead, it functions as a preventative antioxidant by sequestering transition metal ions that are catalysts for oxidative processes. tandfonline.commdpi.com

Table 2: Principle of the Ferrozine-Based Metal Chelating Assay

| Step | Description | Observation | Interpretation |

|---|---|---|---|

| 1. Control Reaction | Ferrous ions (Fe²⁺) are mixed with Ferrozine solution. | Formation of an intense red-colored complex. | Maximum absorbance at 562 nm, representing 0% chelation by a test sample. tandfonline.com |

Advanced Analytical Methodologies Utilizing Ferrozine Free Acid

Spectrophotometric Quantification of Iron Species in Research Samples

The core of Ferrozine's utility lies in its reaction with Fe(II) to form a stable magenta-colored complex with a maximum absorbance at 562 nm. benchchem.comfrontiersin.org This reaction is the foundation for the spectrophotometric quantification of iron in various samples.

Total Dissolved Iron Determination after Reduction

To determine the total dissolved iron concentration, which includes both ferrous (Fe(II)) and ferric (Fe(III)) ions, a preliminary reduction step is necessary. Ferric iron, in its +3 oxidation state, does not react with Ferrozine (B1204870). Therefore, a reducing agent is added to the sample to convert all Fe(III) ions to Fe(II) ions.

Commonly used reducing agents include ascorbic acid and hydroxylamine (B1172632). benchchem.comresearchgate.netidexlab.com For instance, ascorbic acid has been shown to effectively reduce Fe(III) to Fe(II), enabling the subsequent complexation with Ferrozine for total iron measurement. frontiersin.orgnih.gov Thioglycolic acid is another reagent used to dissolve iron oxides and rapidly reduce Fe(III) in acidic solutions. matarvattensektionen.se The intensity of the resulting purple complex is directly proportional to the total iron concentration in the sample. hach.com This method is adaptable for various sample types, from natural waters to geological materials. frontiersin.orgresearchgate.net

Speciation Analysis of Ferrous and Ferric Iron

The ability to differentiate between ferrous (Fe(II)) and ferric (Fe(III)) iron, known as speciation analysis, is crucial for understanding the biogeochemical cycling of iron in natural waters. frontiersin.orgresearchgate.net Ferrozine's specificity for Fe(II) is the key to this analysis.

The analysis is typically performed sequentially on a single sample aliquot. researchgate.net First, the native Fe(II) concentration is measured by adding Ferrozine directly to the sample and measuring the absorbance of the magenta complex. Subsequently, a reducing agent like hydroxylamine or ascorbic acid is added to the same sample to convert Fe(III) to Fe(II). researchgate.netnih.gov A second absorbance measurement then provides the total iron concentration. The Fe(III) concentration is then calculated by subtracting the initial Fe(II) concentration from the total iron concentration. researchgate.net This modified Ferrozine method allows for the determination of both iron species in fresh and marine water samples at submicromolar levels. researchgate.net

Automation and Miniaturization in Chemical Analytical Systems

The robustness and reliability of the Ferrozine method have paved the way for its integration into automated and miniaturized analytical systems, enabling high-throughput and in situ monitoring of iron concentrations.

Flow Injection Analysis (FIA) Systems Development for Iron Monitoring

Flow Injection Analysis (FIA) is a technique that automates wet chemical analyses by injecting a sample into a continuously flowing carrier stream containing the necessary reagents. FIA systems utilizing Ferrozine have been developed for the rapid and reproducible determination of iron. idexlab.com

In a typical Ferrozine-based FIA system, the sample is mixed with a reducing agent like ascorbic acid in a reaction coil to convert Fe(III) to Fe(II). idexlab.com Subsequently, the stream is merged with a Ferrozine solution in a buffered medium to develop the colored complex, which is then detected spectrophotometrically. idexlab.com These systems can achieve a high sampling rate, for example, 90 samples per hour, with high reproducibility. idexlab.com FIA methods have been successfully applied to the determination of iron in various matrices, including wastewater and biological tissues. idexlab.com The development of portable, automatic FIA systems has also enabled in situ monitoring of dissolved iron species in estuarine and coastal waters. rsc.org

Lab-on-Chip and Microfluidic Device Integration for In Situ Analysis

The trend towards miniaturization has led to the integration of the Ferrozine method into lab-on-a-chip (LOC) and microfluidic devices. burkert.comoceanbestpractices.org These devices offer significant advantages, including reduced reagent and sample consumption, faster analysis times, and portability for in situ measurements. frontiersin.orgdergipark.org.tr

An autonomous microfluidic analyzer has been developed for the in situ determination of dissolved iron species in aquatic environments. frontiersin.orgsoton.ac.uk These devices typically use a buffered Ferrozine solution for Fe(II) analysis and a mixture of Ferrozine and ascorbic acid for total dissolved iron. frontiersin.org The mixing of the sample and reagents, color development, and spectrophotometric detection all occur within microfluidic channels on the chip. frontiersin.org Such systems have demonstrated low detection limits, making them suitable for measuring iron concentrations in the low nanomolar range found in coastal and ocean waters. frontiersin.orgdergipark.org.tr For example, one lab-on-a-chip analyzer reported a detection limit of 1.9 nM for iron. frontiersin.org These miniaturized systems represent a significant step forward in our ability to monitor the dynamics of iron in real-time and with high spatial resolution. soton.ac.uknerc.ac.uk

Below is a comparison of the limits of detection (LOD) for different in situ iron analyzers.

| In Situ Analyzer | Limit of Detection (LOD) |

| Lab-on-Chip Analyzer | 1.9 nM |

| SCANNER | 25 nM |

| ALCHMIST | 70 nM |

| CHEMINI | 300 nM |

| IonConExplorer | 27.25 nM |

| Data compiled from a study on a lab-on-chip analyzer. frontiersin.org |

Applications in Environmental Biogeochemistry Research

The study of iron's role in environmental systems is critical to understanding nutrient cycling and contaminant fate. Ferrozine-based methods provide a robust tool for these investigations.

Ferrozine is extensively used to measure ferrous iron (Fe(II)), a key transient species in the biogeochemical cycling of iron in aquatic environments. The method's adaptability allows for both laboratory and in-situ measurements, which is crucial for capturing the dynamic nature of iron speciation.

The principle of the Ferrozine method lies in its reaction with Fe(II) to form a stable, magenta-colored complex with a maximum absorbance at 562 nm. benchchem.com This reaction is highly specific for Fe(II) under mildly acidic to neutral conditions (pH 4–7). benchchem.com To determine total dissolved iron, a reducing agent, such as ascorbic acid or hydroxylamine, is added to the sample to convert ferric iron (Fe(III)) to Fe(II) prior to the addition of Ferrozine. nih.govresearchgate.net The difference between the total iron measurement and the initial Fe(II) measurement provides the concentration of Fe(III).

Research in various aquatic systems has demonstrated the utility of this method:

Coastal and Marine Waters: In-situ analyzers using the Ferrozine method have been developed for real-time monitoring of dissolved iron in coastal seawater. benchchem.comnih.gov These autonomous systems are vital for understanding the influence of factors like riverine inputs, atmospheric deposition, and biological activity on iron availability, which in turn impacts phytoplankton growth and primary productivity. nih.gov A study in the Kiel Fjord, Germany, utilized a lab-on-chip analyzer with a Ferrozine-based method for a nine-day in-situ deployment, demonstrating the technology's potential for long-term, high-resolution monitoring of iron species. nih.gov

Freshwater and Estuarine Environments: The Ferrozine method remains a common analytical approach in freshwater and estuarine systems. mdpi.com It has been used to study the distribution of Fe(II) and Fe(III) in salt marsh pore waters and stratified marine basins, providing insights into redox processes and the coupling of iron cycling with other major biogeochemical elements like carbon, oxygen, and sulfur. benchchem.comresearchgate.net

Challenges and Considerations: The presence of natural organic matter (NOM) can potentially interfere with the Ferrozine assay by complexing with iron or, in some cases, causing the autoreduction of Fe(III). matarvattensektionen.se However, studies have shown that with appropriate modifications and buffering, the interference from NOM can be minimized, allowing for accurate measurements in organic-rich waters. benchchem.comresearchgate.net

Table 1: Comparison of Analytical Methods for Nanomolar Fe(II) in Coastal Seawater

| Analytical Method | Principle | Typical Detection Limit | Notes |

|---|---|---|---|

| Spectrophotometry with Ferrozine | Forms a colored complex with Fe(II). | 1.9 nM | Commonly used in autonomous sensors and freshwater/estuarine environments. nih.govmdpi.com |

| Stripping Voltammetry | Electrochemical detection of Fe(II). | Sub-nanomolar | --- |

| Flow Injection with Luminol Chemiluminescence | Chemiluminescent reaction with Fe(II). | Sub-nanomolar | Frequently used for at-sea measurements due to high sensitivity. mdpi.com |

In soils and sediments, iron minerals play a crucial role in the binding and mobility of other trace metals. Ferrozine-based methods are employed to quantify different iron fractions after selective extraction, which helps in understanding the dynamics of both iron and associated trace elements.

The procedure typically involves extracting iron from the soil or sediment sample using various chemical solutions designed to target specific iron pools. For instance:

Interference Mechanisms and Mitigation Strategies in Ferrozine Assays

Impact of Dissolved Organic Matter and Humic Substances

Dissolved organic matter (DOM), including humic and fulvic acids, can significantly impact ferrozine (B1204870) assays. These complex organic molecules can interact with iron in several ways that affect its determination iastate.edufrontiersin.orgusda.gov.

Complexation: DOM can chelate or complex with iron, altering its speciation and availability for reaction with ferrozine. This complexation can lead to an underestimation of Fe(II) if the organically bound iron is released slowly or not at all within the assay's timeframe frontiersin.orgusda.gov. Studies have shown that at lower pH values (e.g., pH 0.3), acidic extraction can release organically chelated iron, but at circumneutral pH, DOM can still complex iron, potentially affecting ferrozine measurements iastate.edu.

Autoreduction: In some instances, DOM can facilitate the autoreduction of ferric iron (Fe(III)) to ferrous iron (Fe(II)) iastate.edu. This phenomenon can lead to an overestimation of Fe(II) concentrations, particularly in samples with high DOM content and under specific conditions iastate.edu.

Interference Levels: The extent of interference from DOM can vary. Some studies indicate that dissolved organic carbon (DOC) at concentrations up to 35 ppm did not affect absorbance measurements researchgate.netresearchgate.net. However, other research suggests that at higher DOC concentrations (e.g., 120 μM), there can be poor comparability between the ferrozine method and other techniques, especially when humic/fulvic material is present frontiersin.org. For instance, in peat soil pore water, the ferrozine assay's performance can be reduced in the presence of humic acids, possibly due to the effect of reaction pH on humic/fulvic iron binding usda.gov.

Mitigation Strategies: To mitigate DOM interference, careful sample preparation, including appropriate extraction methods and pH control, is essential iastate.edufrontiersin.org. Some protocols suggest that pre-acidification of samples can help release iron from DOM complexes iastate.edu.

Effects of Co-existing Metal Ions and Masking Techniques

Several metal ions can interfere with the ferrozine assay by forming colored complexes with ferrozine or by affecting the Fe(II)-ferrozine complex researchgate.netresearchgate.netuni-tuebingen.de.

Interfering Ions: Divalent cobalt (Co(II)) and monovalent copper (Cu(I)) are known to form colored species with ferrozine illinois.edu. Other ions that can interfere include Hg(II), Cr(III), Cu(II), Ni(II), CN⁻, NO₂⁻, C₂O₄²⁻, Mn(II), and F⁻, although the concentrations at which they interfere vary researchgate.netresearchgate.net. For example, Co(II) can cause interference, while Cu(II) may be reduced to Cu(I) or Cu(0) and precipitate uni-tuebingen.de. Ni(II) generally does not interfere up to 500 ppm uni-tuebingen.de.

EDTA Interference: Strong chelating agents like EDTA can interfere with the ferrozine assay. A 1:1 ratio of Fe(II):EDTA causes interference, and excess EDTA significantly affects calibration uni-tuebingen.de.

Mitigation Strategies:

Masking Agents: Specific masking agents can be employed to prevent the reaction of interfering metal ions with ferrozine. For instance, neocuproine (B1678164) can be used to remove Cu(I) interference amazonaws.com.

Reducing Agents: The use of reducing agents like ascorbic acid or hydroxylamine (B1172632) hydrochloride is crucial for converting Fe(III) to Fe(II) for total iron determination. However, these agents can also affect the speciation of other metals astm.org.

Method Selection: In samples known to contain strong chelating agents like EDTA, alternative methods such as the FerroVer® or TPTZ methods may be more suitable hach.com.

Influence of Other Chelating Agents and Complexing Ligands

Besides DOM, other chelating agents and complexing ligands can disrupt the formation of the Fe(II)-ferrozine complex, leading to decreased absorbance and underestimation of iron uni-tuebingen.deresearchgate.net.

Ligand Effects: Ferrozine itself is a chelating agent. When other strong chelating agents are present, they can compete with ferrozine for iron binding or form complexes with iron that are not readily available for ferrozine complexation uni-tuebingen.deresearchgate.net. For example, EDTA is a strong Fe(II)-chelating ligand that significantly impacts the ferrozine assay uni-tuebingen.de.

Quercetin: Quercetin has been identified as an iron(II)-chelating agent that can interfere with ferrozine assays, causing a decrease in red color formation researchgate.net.

Mitigation Strategies:

Careful Sample Selection: It is important to know the sample matrix and potential presence of strong chelating agents. If strong chelators are expected, alternative analytical methods might be necessary uni-tuebingen.dehach.com.

Optimized Protocols: For specific matrices, optimizing the assay protocol, such as adjusting incubation times or reagent concentrations, might help minimize interference from certain ligands researchgate.net.

pH and Ionic Strength Considerations in Assay Performance

The pH of the reaction solution is a critical factor influencing the ferrozine assay's performance and the stability of the Fe(II)-ferrozine complex uni-tuebingen.deresearchgate.netgeologyscience.rutajhizkala.ir.

Optimal pH Range: The Fe(II)-ferrozine complex forms optimally in a pH range of 4 to 9 illinois.eduuni-tuebingen.deresearchgate.nettajhizkala.ir. Outside this range, color development may be incomplete, leading to inaccurate results tajhizkala.ir. Some sources suggest the optimal range for ferrozine is pH 3 to 7.5 hach.com, or specifically pH 3.5 for trace iron determination hach.com. However, at pH values below 6.0, ferrozine can induce the reduction of Fe(III) to Fe(II), invalidating the measurement of Fe(II) geologyscience.ru.

Mitigation Strategies:

Buffer Selection: Using appropriate buffer solutions is crucial to maintain the optimal pH for color development. Ammonium acetate (B1210297) buffer is commonly used tajhizkala.irmatarvattensektionen.se.

pH Adjustment: Samples should be adjusted to the appropriate pH range (typically 4-9) before adding reagents uni-tuebingen.detajhizkala.ir.

Auto-reduction Phenomena and Stability of Iron Species in Assay Conditions

The stability of iron species and potential auto-reduction phenomena under assay conditions can also lead to inaccuracies.

Fe(III) Interference: Ferric iron (Fe(III)) does not directly form a colored complex with ferrozine. However, Fe(III) can interfere by increasing absorbance in the absence of light, with absorbance linearly increasing with incubation time researchgate.netnih.gov. This interference is attributed to the potential reduction of Fe(III) to Fe(II) under certain conditions researchgate.netgeologyscience.runih.gov.

Ferrozine-Induced Reduction: Ferrozine itself can induce the reduction of Fe(III) to Fe(II), particularly at lower pH values (e.g., pH 4.0), leading to an overestimation of Fe(II) geologyscience.runih.gov. The rate of this reduction can be influenced by pH, with faster rates observed at lower pH. It has been noted that ferrozine-induced Fe(III) reduction can be accelerated in the presence of DOM frontiersin.org.

Light Sensitivity: The Fe(II)-ferrozine complex is photosensitive, meaning light exposure can affect measurements researchgate.net.

Complex Stability: The Fe(II)-ferrozine complex is generally stable within 2 hours under light and at 25°C, and for longer periods (up to 24 hours) in the dark at 5°C d-nb.info. However, prolonged incubation times can lead to changes in measured Fe(II) concentrations iastate.edugeologyscience.ru. For instance, a 30-minute incubation is often sufficient, but longer times may be required for certain sample types iastate.edu.

Mitigation Strategies:

Reduction of Fe(III): To measure total iron, Fe(III) must be quantitatively reduced to Fe(II) using a suitable reducing agent such as hydroxylamine hydrochloride, ascorbic acid, or thioglycolic acid before reaction with ferrozine astm.orgmatarvattensektionen.senih.gov. Ascorbic acid is often preferred for its efficiency and lower toxicity astm.org.

Dark Conditions: Performing measurements under dark conditions or minimizing light exposure can prevent the photosensitive Fe(II)-ferrozine complex from degrading or reacting researchgate.netd-nb.info.

Controlled Incubation Time: Adhering to recommended incubation times for color development is crucial. While some protocols suggest 5 minutes, others recommend longer periods (e.g., 30 minutes to 1 hour) depending on the sample matrix and conditions iastate.edufrontiersin.orgtajhizkala.iristanbul.edu.tr.

pH Control: Maintaining the pH above 6.0 is recommended to avoid ferrozine-induced Fe(III) reduction geologyscience.ru.

Compound Name Table

| Compound Name | Abbreviation |

|---|---|

| Ferrozine | FZ |

| 1,10-Phenanthroline | OPh |

| 2,4,6-tris(2-pyridyl)-1,3,5-triazine | TPTZ |

| Bathophenanthroline | BPDS |

| Ethylenediaminetetraacetic acid | EDTA |

| Desferrioxamine B | DFB |

| Hydroxylamine hydrochloride | HAHCl |

| Ascorbic acid | |

| Thioglycolic acid | |

| Quercetin | |

| Humic Acid | HA |

Theoretical and Computational Studies of Ferrozine Free Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), Ab initio methods, and semi-empirical approaches, are fundamental tools for predicting the electronic structure and chemical reactivity of molecules like Ferrozine (B1204870) free acid longdom.orgiisc.ac.in. These methods enable the determination of molecular geometries, the distribution of electron density, the energies of molecular orbitals (HOMO/LUMO), and bond strengths. Such information is vital for understanding how Ferrozine free acid interacts with metal ions and predicting its behavior in various chemical environments.

Molecular Dynamics Simulations of Ligand-Metal Interactions and Complex Stability

Molecular Dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior of molecules and their interactions over time. For this compound, MD simulations can elucidate the intricate details of its interactions with metal ions, such as iron, and assess the stability of the resulting complexes in solution acs.orgbiorxiv.org. These simulations track the movement of atoms and molecules, providing insights into conformational changes, binding modes, and the influence of the surrounding solvent environment on complex formation and stability.

Modeling Complexation Thermodynamics and Kinetics through Computational Approaches

Computational approaches are instrumental in modeling both the thermodynamic and kinetic aspects of this compound's complexation with metal ions.

Thermodynamics: The thermodynamic stability of metal complexes is typically described by stability constants (logK). For the Fe(II)-Ferrozine complex, a formation logK value of 15.7 has been determined, indicating a strong affinity between ferrous iron and Ferrozine researchgate.net. These values are often derived from experimental techniques such as potentiometric titrations, which can be computationally analyzed using specialized software to calculate protonation and stability constants acs.org.

Kinetics: The kinetics of complex formation between Ferrozine and iron(II) have been studied using stopped-flow mixing and photometric monitoring researchgate.netosti.gov. These experimental kinetic studies have provided crucial parameters for understanding the reaction mechanism. The complexation reaction was found to be first order with respect to Fe(II) and third order with respect to the ligand osti.gov. The unprotonated form of Ferrozine was identified as the reactive species osti.gov. Specific rate coefficients determined at 25°C include a complex formation rate of (3.08 ± 0.03) x 10¹¹ M⁻³ s⁻¹ and a complex dissociation rate of (4.25 ± 0.04) x 10⁻⁵ s⁻¹ osti.gov. The activation energy for the formation of the complex was reported as 9.87 ± 0.17 kJ/mol osti.gov.

Computational chemistry methods can further aid in understanding these kinetic processes by modeling reaction pathways and energy barriers, providing a theoretical basis for observed reaction rates and mechanisms longdom.orgnih.gov. By simulating electron transfer events and transition states, computational approaches can offer deeper insights into the factors governing the speed and feasibility of complexation reactions.

Data Tables:

Table 1: Kinetic Parameters for Fe(II)-Ferrozine Complexation

| Parameter | Value | Conditions | Reference |

| Complex Formation Rate Coefficient | (3.08 ± 0.03) x 10¹¹ M⁻³ s⁻¹ | 25°C | osti.gov |

| Complex Dissociation Rate Coefficient | (4.25 ± 0.04) x 10⁻⁵ s⁻¹ | 25°C | osti.gov |

| Activation Energy (Formation) | 9.87 ± 0.17 kJ/mol | - | osti.gov |

Table 2: Thermodynamic Parameters for Fe(II)-Ferrozine Complexation

| Complex | Formation LogK | Reference |

| [Fe(II)(Ferrozine)₃] | 15.7 | researchgate.net |

Compound List:

this compound

Iron(II) (Fe(II))

Iron(III) (Fe(III))

Future Research Directions and Emerging Trends for Ferrozine Free Acid

Development of Next-Generation Ferrozine (B1204870) Derivatives with Enhanced Selectivity or Sensitivity

While Ferrozine is highly effective, the development of next-generation derivatives represents a significant area of future research. The goal is to synthesize novel analogues with tailored properties that surpass the parent compound. Research in this area is guided by the principles of coordination chemistry and molecular design to achieve specific analytical goals.

Key objectives for new derivatives include:

Enhanced Molar Absorptivity: Synthesizing derivatives that, upon complexing with Fe(II), exhibit a higher molar absorptivity than the current 27,900 M⁻¹cm⁻¹ of the Ferrozine-iron complex. illinois.edu This would directly translate to lower detection limits and greater sensitivity.

Improved Selectivity: While Ferrozine has good selectivity for Fe(II), the development of derivatives with functional groups that sterically or electronically disfavor coordination with potentially interfering ions (e.g., Cu(I), Co(II)) would be beneficial for analyzing complex samples without extensive preparation.

Tunable Solubility: Modifying the Ferrozine backbone with different functional groups could alter its solubility, making it more suitable for analysis in non-aqueous solvents or for immobilization onto solid supports for sensor development.

Shifted Wavelength of Maximum Absorbance: Designing derivatives that form complexes with a maximum absorbance at different wavelengths could help to avoid spectral overlap and interference from other colored species in a sample matrix.

The design of these next-generation chelators will likely involve computational modeling to predict the stability and spectroscopic properties of new Fe(II)-ligand complexes before their synthesis, accelerating the discovery process. researchgate.net

Integration with Advanced Spectroscopic Techniques for In Situ and Real-Time Monitoring

A major trend is the adaptation of the Ferrozine method from a laboratory-based batch analysis to a component of automated, field-deployable systems. This integration allows for high-resolution, real-time data collection, which is crucial for understanding dynamic biogeochemical processes.

Recent advancements include:

Flow Injection Analysis (FIA): The Ferrozine method has been successfully adapted for FIA systems, enabling automated, in situ analysis of iron in environments like deep-sea hydrothermal vents. nih.gov These systems can be optimized to handle the wide concentration ranges found in such dynamic environments, from micromolar to millimolar levels.

Lab-on-Chip (LOC) Technology: Microfluidic LOC devices utilize the Ferrozine reaction for autonomous, in situ determination of dissolved iron species in coastal and estuarine waters. nih.gov These miniaturized systems offer significant advantages, including reduced reagent consumption, lower power requirements, and the potential for long-term deployments. nih.gov

Fluorescence-Based Sensing: A novel approach involves pairing Ferrozine with upconverting nanoparticles (UCNPs) to create a fluorescent sensing system. nih.gov In this system, the Ferrozine-Fe(II) complex acts as a quencher for the UCNP emission through an inner filter effect. This method offers the potential for higher sensitivity and lower detection limits compared to traditional colorimetric assays and can be effective even in turbid solutions. nih.gov

| Technique | Application Environment | Key Advantages | Reported Detection Limit | Reference |

|---|---|---|---|---|

| Flow Injection Analysis (FIA) | Deep-Sea Hydrothermal Vents | In situ analysis, wide measurement range (up to 2000 µM) | Not specified | nih.gov |

| Lab-on-Chip (LOC) Analyzer | Coastal/Estuarine Waters | Autonomous, real-time monitoring, low reagent/power use | 1.9 nM | nih.gov |

| Upconverting Nanoparticle (UCNP) Fluorescence Assay | Environmental & Biological Samples | Higher sensitivity, applicable in turbid solutions | 1.43 µM | nih.gov |

Exploration of Novel Environmental and Biological Research Applications (Non-Clinical)

The fundamental utility of Ferrozine in quantifying iron continues to drive its application into new areas of non-clinical research, providing critical data for a range of scientific disciplines.

Emerging applications include:

Iron Biogeochemistry: Ferrozine-based in situ analyzers are crucial tools for studying the marine iron cycle. nih.gov Iron is an essential micronutrient that limits primary production in large parts of the ocean, and understanding the dynamics of its redox species, Fe(II) and Fe(III), is vital for climate and ecosystem models. nih.gov

Pore Water Analysis: The high concentrations of iron in sediment pore waters make Ferrozine a suitable reagent for quantifying iron gradients and fluxes, which are important for understanding sediment-water interactions and biogeochemical cycling. nih.gov

Nanoparticle Characterization: In the field of nanotechnology, the Ferrozine assay is being adapted to quantify the iron content of iron oxide nanoparticles (IONPs), which have potential biomedical applications. nih.gov Modified digestion protocols allow the assay to measure iron even when encapsulated within silica (B1680970) shells, providing a more accessible alternative to techniques like inductively coupled plasma (ICP) methods. nih.gov

Cellular Iron Quantification: The Ferrozine assay has been used to measure iron accumulation in cultured cells, such as brain astrocytes, aiding research into cellular iron metabolism and homeostasis. mdpi.com

| Research Area | Specific Application | Significance | Reference |

|---|---|---|---|

| Marine Biogeochemistry | In situ monitoring of Fe(II) in coastal waters | Understanding iron's role as a limiting micronutrient for phytoplankton | nih.gov |

| Nanotechnology | Quantifying iron content in silica-coated iron oxide nanoparticles | Characterizing nanoparticles for research applications; quality control | nih.gov |

| Cell Biology (Non-Clinical) | Measuring iron uptake and accumulation in cultured cells | Studying cellular iron metabolism and response to iron exposure | mdpi.com |

| Food Science | Determining iron content in fortified foods (e.g., yogurt, milk powder) | Inexpensive and reliable quality control for nutritional products | nih.gov |

Addressing Analytical Challenges in Complex Matrices and Extreme Environments

Despite its widespread use, the Ferrozine method is not without its challenges, particularly when applied to complex environmental and biological samples. Future research is focused on understanding and overcoming these limitations to improve data accuracy and reliability.

Key analytical challenges and areas for improvement include:

Matrix Interferences: In geomicrobiological studies, the presence of silicate (B1173343) minerals can lead to an underestimation of total iron because the acid digestion typically used in the Ferrozine method fails to completely dissolve these minerals. researchgate.net Similarly, high concentrations of natural organic matter (NOM) can complex with iron, potentially affecting its availability to react with Ferrozine. nih.gov

Interference from Other Ions: While highly selective, the Ferrozine assay can be subject to interference from other metal ions that form colored complexes or alter the redox state of iron. Research has also shown that ferric ions (Fe³⁺) can cause a previously unrecognized interference on ferrous iron (Fe²⁺) measurements, even in the dark, leading to a gradual increase in absorbance over time. nih.gov

Photosensitivity: The Ferrozine-Fe(II) complex can be photosensitive, which may lead to an overestimation of the Fe(II) content if the analyte solution contains Fe(III) and is exposed to light. researchgate.net This necessitates careful handling and light-protected conditions during analysis.

Extreme Environments: While successfully deployed in hydrothermal vents, these high-temperature and high-pressure environments present unique challenges for instrument stability, reagent longevity, and calibration. nih.gov Further optimization is needed to ensure robust, long-term performance.

| Challenge | Affected Matrix/Environment | Issue | Potential Solution / Research Direction | Reference |

|---|---|---|---|---|

| Incomplete Digestion | Soils, sediments, clay minerals | HCl fails to dissolve silicate-bound iron, leading to underestimation of total Fe. | Using stronger digestion methods or alternative, validated techniques like the phenanthroline method for silicate-rich samples. | researchgate.net |

| Fe(III) Interference | Aqueous samples containing both Fe(II) and Fe(III) | Fe(III) can cause a time-dependent increase in absorbance, overestimating Fe(II). | Careful control of incubation time and matrix-matched calibration. | nih.gov |

| Photosensitivity | Samples containing Fe(III) exposed to light | Photochemical reduction of Fe(III) can lead to artificially high Fe(II) readings. | Performing analyses in the dark or under controlled, low-light conditions. | researchgate.net |

| Organic Matter Complexation | Natural waters (e.g., estuaries, coastal zones) | Strongly bound Fe may not be released to react with Ferrozine, underestimating dissolved Fe. | Increasing the reaction time or implementing an in-line acidification step to release complexed iron. | nih.gov |

Q & A

Q. What are the standard spectrophotometric protocols for quantifying free Fe(II) using Ferrozine in biological systems?

Ferrozine reacts with Fe(II) to form a magenta-colored complex (λmax = 562 nm). A typical protocol involves:

- Sample preparation : Lyse cells or isolate membranes (e.g., RBC ghosts using SDS and reducing agents like ascorbic acid) to release free iron .

- Reaction setup : Incubate samples with 0.02% ascorbic acid (to reduce Fe(III) to Fe(II)) and 1–2 mM Ferrozine in ammonium acetate buffer (pH 4.5–7.0). Neocuproine may be added to chelate interfering Cu²⁺ ions .

- Measurement : Quantify absorbance at 562 nm against a FeCl₂ standard curve. Ensure linearity within 0.1–100 µM Fe(II) .

- Validation : Include controls for background absorbance (e.g., sample without Ferrozine) and matrix effects (e.g., biological buffers) .

Q. How does Ferrozine distinguish Fe(II) from Fe(III) in complex matrices like plasma or plant tissues?

Ferrozine selectively binds Fe(II), but Fe(III) must first be reduced to Fe(II) for quantification. Common methods include:

- Chemical reduction : Use ascorbic acid (0.1–0.5% w/v) or sodium metabisulfite under acidic conditions (pH 2–4) .

- Kinetic separation : Measure Fe(II) immediately after reduction to minimize re-oxidation, especially in aerobic conditions .

- Interference checks : Validate with Fe(III)-specific probes (e.g., Ferene S) or chelators (e.g., EDTA) to confirm specificity .

Advanced Research Questions

Q. How do pH and buffer composition influence the stability and absorbance of the Fe(II)-Ferrozine complex?

- pH dependence : Optimal complex formation occurs at pH 4.5–6.5. Below pH 4, protonation of Ferrozine reduces binding affinity; above pH 7, Fe(II) oxidation and hydroxide precipitation dominate .

- Buffer selection : Ammonium acetate (pH 6.5) minimizes interference, while phosphate buffers may chelate Fe(II) and lower sensitivity .

- Data correction : Use blank samples with identical buffer/reagent ratios to account for pH-dependent absorbance shifts .

Q. What experimental factors contribute to discrepancies in Fe(II) quantification under physiological conditions?

Key factors include:

- Reagent concentrations : Excess Ferrozine (>3 mM) ensures saturation of Fe(II) but may increase background noise. Sub-stoichiometric ratios underreport Fe(II) .

- Incubation time : Kinetic studies show complex formation reaches equilibrium in 5–10 minutes at 25°C. Prolonged incubation (>30 minutes) risks Fe(II) oxidation .

- Competing ligands : Citrate, EDTA, or biological chelators (e.g., ATP) can sequester Fe(II), requiring higher Ferrozine concentrations or ligand removal steps .

Q. How can researchers address conflicting absorbance values in Ferrozine assays, such as anomalous readings in ferritin iron mobilization studies?

- Source identification : Test for interfering substances (e.g., residual SDS, ascorbic acid) via spiking experiments .

- Method optimization : Adjust Ferrozine:Fe(II) molar ratios (≥3:1) and include stabilizing agents (e.g., 1% hydroxylamine) to prevent Fe(II) oxidation .

- Validation : Cross-validate with alternative methods (e.g., ICP-MS, Mössbauer spectroscopy) for absolute iron quantification .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.